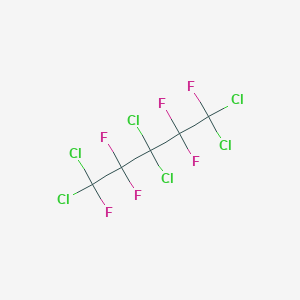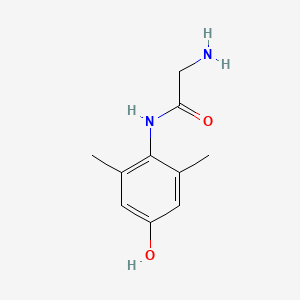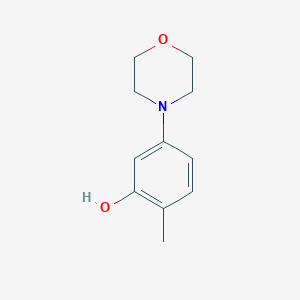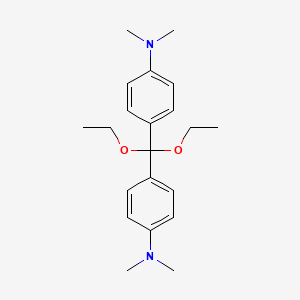
1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane is a polyhalogenated organic compound characterized by the presence of both chlorine and fluorine atoms attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane typically involves the halogenation of a suitable precursor. One common method is the radical addition of chlorine and fluorine to a pentane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex polyhalogenated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while reduction and oxidation reactions can produce a range of polyhalogenated compounds.
Applications De Recherche Scientifique
1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane has several scientific research applications:
Chemistry: Used as a model compound to study the effects of halogenation on chemical reactivity and stability.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development, particularly in designing halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects. The compound’s high electronegativity due to the presence of chlorine and fluorine atoms plays a crucial role in its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexachlorocyclohexane: A polyhalogenated compound with a six-carbon ring structure.
Hexafluoroacetylacetone: A compound with six fluorine atoms attached to an acetylacetone backbone.
Hexachlorobiphenyl: A biphenyl derivative with six chlorine atoms.
Uniqueness
1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane is unique due to its specific arrangement of chlorine and fluorine atoms on a pentane backbone. This unique structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for various applications.
Propriétés
Numéro CAS |
105981-94-0 |
|---|---|
Formule moléculaire |
C5Cl6F6 |
Poids moléculaire |
386.8 g/mol |
Nom IUPAC |
1,1,3,3,5,5-hexachloro-1,2,2,4,4,5-hexafluoropentane |
InChI |
InChI=1S/C5Cl6F6/c6-1(7,2(12,13)4(8,9)16)3(14,15)5(10,11)17 |
Clé InChI |
SJKFDAVRXAKGGV-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(Cl)Cl)(F)F)(Cl)Cl)(C(F)(Cl)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)


![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)

![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)

![2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one](/img/structure/B14321336.png)


![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
![2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid](/img/structure/B14321364.png)
